molecular formula C20H24N2O3S B5026677 4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide

4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide

Cat. No. B5026677
M. Wt: 372.5 g/mol
InChI Key: HGGSGTFDKDIWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide, also known as N-Phenyl-4-piperidinone benzene sulfonamide (NPBBS), is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been investigated extensively.

Mechanism of Action

The mechanism of action of NPBBS is not fully understood. However, it has been suggested that the compound acts on the GABAergic system by increasing the release of GABA and enhancing its binding to GABA receptors. This leads to an increase in the inhibitory neurotransmission, which results in the observed anticonvulsant and anxiolytic effects. NPBBS has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This inhibition leads to the observed anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
NPBBS has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to an increase in the inhibitory neurotransmission. This results in the observed anticonvulsant and anxiolytic effects. NPBBS has also been found to inhibit the activity of COX-2, which leads to the observed anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPBBS in lab experiments is its well-established synthesis method. The compound is also stable and can be stored for long periods of time. However, one of the limitations of using NPBBS is its low solubility in water, which can make it difficult to administer in experiments. Another limitation is the lack of data on its toxicity and potential side effects.

Future Directions

There are several future directions for the research on NPBBS. One direction is to investigate its potential as a therapeutic agent for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent, as it has been found to have cytotoxic effects on cancer cells. Further studies are also needed to investigate its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of NPBBS involves the reaction of 4-piperidone with phenylpropanolamine and benzene sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification by column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

NPBBS has been studied for its potential as a therapeutic agent for several diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has been tested in animal models for its efficacy in treating neuropathic pain, epilepsy, and other neurological disorders. It has also been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

4-(2-oxopiperidin-1-yl)-N-(3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20-10-4-5-16-22(20)18-11-13-19(14-12-18)26(24,25)21-15-6-9-17-7-2-1-3-8-17/h1-3,7-8,11-14,21H,4-6,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGSGTFDKDIWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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